molecular formula C28H31N3O3S B026486 N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone CAS No. 952188-00-0

N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone

Cat. No. B026486
M. Wt: 489.6 g/mol
InChI Key: UICSFXCWECATJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pioglitazone and its derivatives, including N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone, are synthesized through a series of chemical reactions starting from 2-(5-ethyl-2-pyridyl)ethanol as a precursor. The synthesis involves condensation, reduction, diazotization, cyclization, hydrolysis, and saltilization steps. The yield of pioglitazone hydrochloride from these processes can vary, demonstrating the complexity and the optimization required in its synthesis (Zhang Yue-e, 2010).

Molecular Structure Analysis

The molecular structure of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone is characterized by its thiazolidinedione core, attached to a pyridyl group through an ethoxy linker. Structural analyses, including IR, ^1H NMR, and elemental analysis, confirm its complex architecture. This structure is pivotal for its biological activity and interaction with the peroxisome proliferator-activated receptor γ (PPARγ), through which it exerts its insulin-sensitizing effects (Song Dan-qing, 2005).

Chemical Reactions and Properties

N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone undergoes various chemical reactions that lead to the formation of active metabolites. These metabolites are synthesized to understand their structure and evaluate their pharmacological properties. The metabolites demonstrate slightly lower potency compared to the parent compound, indicating the significance of the parent structure in its activity (T. Sohda et al., 1995).

Physical Properties Analysis

The solubility of pioglitazone hydrochloride in various solvents and solvent mixtures, including polyethylene glycol 400, ethanol, and water, has been extensively studied. This solubility profile is crucial for its formulation and bioavailability, influencing its therapeutic efficacy and application (A. Jouyban & S. Soltanpour, 2010).

Chemical Properties Analysis

The chemical behavior of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone is further elucidated through the study of its prodrugs and derivatives. These studies offer insights into its reactivity, metabolic pathways, and the formation of impurities during synthesis. Understanding these properties is essential for developing more effective and safer therapeutic agents (Y. Kumar et al., 2004).

Scientific research applications

  • Insulin Sensitivity and NIDDM Treatment: Pioglitazone has been shown to increase insulin sensitivity by activating tyrosine kinase activity of receptors in high-fat-fed rats, making it useful for treating NIDDM with insulin resistance (Iwanishi & Kobayashi, 1993).

  • Improving Glucose and Lipid Metabolism: Studies indicate that pioglitazone reduces insulin resistance in peripheral tissues and the liver, which helps in improving glucose and lipid metabolism in NIDDM (Sugiyama et al., 1990).

  • Chemopreventive Effects in Cancer: Pioglitazone has shown potential in inhibiting the progression of certain cancers. For example, it significantly inhibited the progression of adenocarcinoma and squamous cell carcinoma in mouse model systems (Wang et al., 2010).

  • Metabolite Activity and Synthesis: The metabolites of pioglitazone, including hydroxylated and oxygenated compounds, are active insulin-sensitizing agents, though with slightly lower potency than the parent compound (Sohda et al., 1995).

  • Transdermal Application and Bioactivity: Research on nanostructured lipid carriers of pioglitazone for transdermal application has shown improved bioavailability and sustained blood sugar level reduction (Alam et al., 2016).

properties

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O3S/c1-3-20-5-9-23(29-18-20)13-15-31-27(32)26(35-28(31)33)17-22-7-11-25(12-8-22)34-16-14-24-10-6-21(4-2)19-30-24/h5-12,18-19,26H,3-4,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICSFXCWECATJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCN2C(=O)C(SC2=O)CC3=CC=C(C=C3)OCCC4=NC=C(C=C4)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone

CAS RN

952188-00-0
Record name N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952188000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(ETHYL-(2-PYRIDYL-5-ETHYL)) PIOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A40W8CWPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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